Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride
Description
Properties
Molecular Formula |
C8H15Cl2N3O2 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H |
InChI Key |
PTTKFMNPBRAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN1CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride generally involves multi-step organic transformations starting from simpler imidazole derivatives or their precursors. The key synthetic challenge is the selective functionalization of the imidazole ring, introduction of the 2-aminoethyl side chain, and formation of the dihydrochloride salt.
General Synthetic Route
The preparation can be broadly divided into the following stages:
Detailed Preparation Methods
Synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
Starting Materials and Precursors
- Ethyl imidazole-5-carboxylate or ethyl 1H-imidazole-5-carboxylate as the imidazole core.
- 2-chloroethylamine or 2-bromoethylamine as the alkylating agent.
- Solvents such as ethanol, dimethylformamide (DMF), or acetonitrile.
- Base catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Reaction Conditions
The reaction typically proceeds via nucleophilic substitution on the imidazole nitrogen:
- The imidazole ester is dissolved in an anhydrous polar aprotic solvent (e.g., DMF).
- A base (e.g., potassium carbonate) is added to deprotonate the imidazole nitrogen.
- The alkyl halide (2-chloroethylamine) is introduced slowly.
- The mixture is stirred at temperatures ranging from room temperature to 60 °C for 12–24 hours.
- The progress is monitored by thin-layer chromatography (TLC).
Workup and Purification
- Upon completion, the reaction mixture is poured into cold water.
- The product precipitates or is extracted into an organic solvent (e.g., ethyl acetate).
- The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel with ethyl acetate/hexane mixtures.
- The purified ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is then converted into its dihydrochloride salt.
Formation of Dihydrochloride Salt
- The free base is dissolved in anhydrous ethanol.
- An excess of dry hydrogen chloride gas or concentrated hydrochloric acid in ethanol is bubbled or added dropwise.
- The mixture is stirred at 0–5 °C for 2–4 hours.
- The dihydrochloride salt precipitates as a crystalline solid.
- The solid is filtered, washed with cold ethanol, and dried under vacuum.
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-alkylation of imidazole | Ethyl imidazole-5-carboxylate, 2-chloroethylamine, K2CO3, DMF | 25–60 | 12–24 | 65–80 | Anhydrous conditions preferred |
| Purification | Recrystallization from ethanol or chromatography | N/A | N/A | N/A | Purity >95% by HPLC |
| Salt formation | HCl gas or conc. HCl in ethanol | 0–5 | 2–4 | 90–95 | Yields crystalline dihydrochloride salt |
Industrial and Scale-Up Considerations
- Batch vs. Continuous Flow: For industrial scale, batch reactors are commonly used; however, continuous flow reactors can improve reaction control and safety when handling corrosive hydrochloric acid.
- Solvent Recovery: Ethanol and DMF are recovered and recycled to reduce environmental impact.
- Purification: Chromatographic purification is minimized in large scale by optimized crystallization protocols.
- Safety: Handling of 2-chloroethylamine requires strict safety due to its toxicity and volatility.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance Spectroscopy: Confirms the presence of ethyl ester protons (~4.2 ppm for –OCH2–, ~1.3 ppm for –CH3), imidazole ring protons (7–8 ppm), and aminoethyl side chain protons (2.5–3.5 ppm).
- Mass Spectrometry: Molecular ion peak consistent with C8H13N4O2·2HCl (molecular weight approx. 236 g/mol).
- Infrared Spectroscopy: Ester carbonyl stretch near 1730 cm⁻¹; N–H stretches of protonated amines around 3200–3400 cm⁻¹.
- High-Performance Liquid Chromatography: Purity assessment with reverse-phase columns, UV detection at 254 nm, purity typically >95%.
Research Findings and Literature Survey Summary
- The nucleophilic substitution approach for N-alkylation of imidazole esters is well-documented with yields ranging from 65% to 80% under mild conditions.
- Salt formation with hydrochloric acid improves compound stability and solubility, facilitating handling and storage.
- Variations in alkylating agents (e.g., bromoethylamine vs. chloroethylamine) can affect reaction rates and yields.
- Alternative synthetic routes involving reductive amination of aldehyde-functionalized imidazoles have been reported but are less common due to complexity.
- Optimization of reaction pH and temperature is critical to prevent hydrolysis of the ester group during salt formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogues:
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Properties
Functional and Pharmacological Insights
- Aminoethyl vs. Piperidinyl Substituents: The presence of a piperidin-4-yl group (as in the compound from ) introduces a bulky, basic substituent that may enhance receptor binding affinity, particularly in oncology targets. In contrast, the 2-aminoethyl chain in the target compound offers flexibility for conjugation or salt formation, which is critical for pharmacokinetic optimization .
- Nitro vs. Carboxylate Groups : The 5-nitro substituent in ’s compound suggests redox-activated cytotoxicity, common in antiparasitic drugs like metronidazole. The ethyl carboxylate group in the target compound, however, is more likely to participate in hydrogen bonding or enzymatic recognition, expanding its utility in enzyme inhibitor design .
- Salt Forms: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, facilitating formulation in injectables or oral dosage forms. Monohydrate forms () further stabilize crystalline structures .
Biological Activity
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is classified as an imidazole derivative. Imidazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows for interactions with various biological targets, making it a valuable subject of study.
The biological activity of this compound primarily involves its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aminoethyl group is capable of forming hydrogen bonds with receptor proteins, modulating their function and influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against a range of bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Bacillus subtilis | 0.05 mg/mL |
| Candida albicans | 0.03 mg/mL |
These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated potential in cancer research. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies indicated that treatment with this compound led to a dose-dependent decrease in viability in human breast cancer cells (MCF-7) with an IC50 value around 15 µM .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a therapeutic agent. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with significant reductions in bacterial counts after 24 hours of treatment.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound. The results indicated that at concentrations above 10 µM, there was a notable induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
